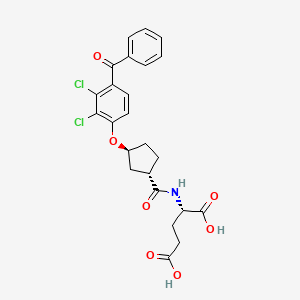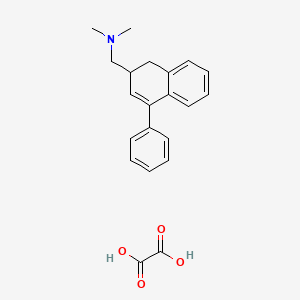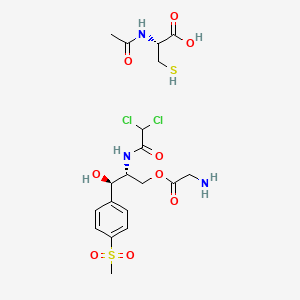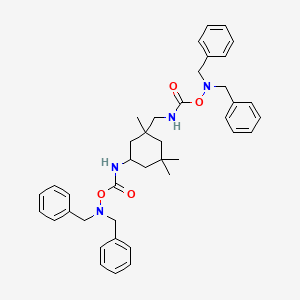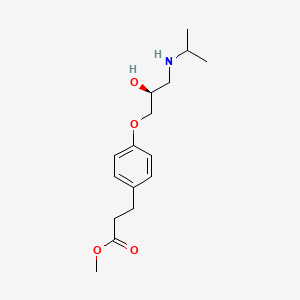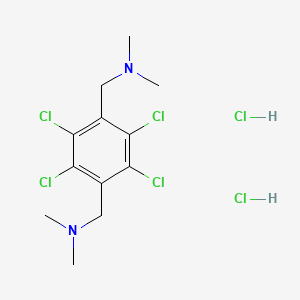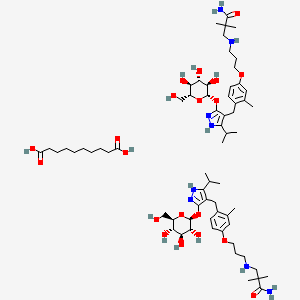
Mizagliflozin sebacate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mizagliflozin sebacate is a novel compound that functions as a selective inhibitor of sodium-glucose cotransporter 1 (SGLT1). It has been investigated for its potential therapeutic applications, particularly in the treatment of conditions such as chronic constipation and vascular cognitive impairment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of mizagliflozin sebacate involves several steps, starting with the preparation of the core mizagliflozin structure. This is typically achieved through a series of organic reactions, including nucleophilic substitution and esterification. The sebacate ester is then introduced to enhance the compound’s pharmacokinetic properties .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of high-throughput reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Mizagliflozin sebacate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the mizagliflozin core.
Reduction: This reaction can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: This reaction involves the replacement of one functional group with another, which can be used to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a model compound for studying SGLT1 inhibition and its effects on glucose transport.
Medicine: It has been investigated for treating chronic constipation by increasing luminal glucose and water.
Industry: Its unique properties make it a candidate for developing new therapeutic agents targeting glucose transport pathways
Wirkmechanismus
Mizagliflozin sebacate exerts its effects by selectively inhibiting SGLT1, a protein responsible for glucose transport in the intestine and other tissues. By blocking SGLT1, it reduces glucose absorption, which can have therapeutic benefits in conditions like chronic constipation and vascular cognitive impairment. The inhibition of SGLT1 also affects various molecular pathways, including those involved in glucose metabolism and inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phlorizin: A non-selective SGLT inhibitor that affects both SGLT1 and SGLT2.
Canagliflozin: A selective SGLT2 inhibitor used primarily for treating type 2 diabetes.
Sotagliflozin: A dual SGLT1/2 inhibitor with applications in diabetes management.
Uniqueness
Mizagliflozin sebacate is unique due to its high selectivity for SGLT1, which allows it to target specific glucose transport pathways without affecting SGLT2. This selectivity reduces the risk of side effects associated with non-selective inhibitors and makes it a promising candidate for treating conditions like chronic constipation and vascular cognitive impairment .
Eigenschaften
CAS-Nummer |
1169392-27-1 |
|---|---|
Molekularformel |
C66H106N8O20 |
Molekulargewicht |
1331.6 g/mol |
IUPAC-Name |
decanedioic acid;2,2-dimethyl-3-[3-[3-methyl-4-[[5-propan-2-yl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1H-pyrazol-4-yl]methyl]phenoxy]propylamino]propanamide |
InChI |
InChI=1S/2C28H44N4O8.C10H18O4/c2*1-15(2)21-19(25(32-31-21)40-26-24(36)23(35)22(34)20(13-33)39-26)12-17-7-8-18(11-16(17)3)38-10-6-9-30-14-28(4,5)27(29)37;11-9(12)7-5-3-1-2-4-6-8-10(13)14/h2*7-8,11,15,20,22-24,26,30,33-36H,6,9-10,12-14H2,1-5H3,(H2,29,37)(H,31,32);1-8H2,(H,11,12)(H,13,14)/t2*20-,22-,23+,24-,26+;/m11./s1 |
InChI-Schlüssel |
DBOBAIHRZONIPT-GHCHSQRSSA-N |
Isomerische SMILES |
CC1=C(C=CC(=C1)OCCCNCC(C)(C)C(=O)N)CC2=C(NN=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(C)C.CC1=C(C=CC(=C1)OCCCNCC(C)(C)C(=O)N)CC2=C(NN=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(C)C.C(CCCCC(=O)O)CCCC(=O)O |
Kanonische SMILES |
CC1=C(C=CC(=C1)OCCCNCC(C)(C)C(=O)N)CC2=C(NN=C2OC3C(C(C(C(O3)CO)O)O)O)C(C)C.CC1=C(C=CC(=C1)OCCCNCC(C)(C)C(=O)N)CC2=C(NN=C2OC3C(C(C(C(O3)CO)O)O)O)C(C)C.C(CCCCC(=O)O)CCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


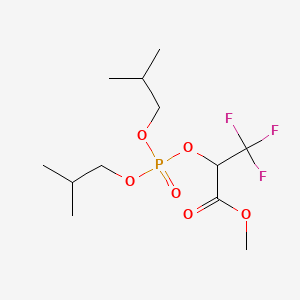
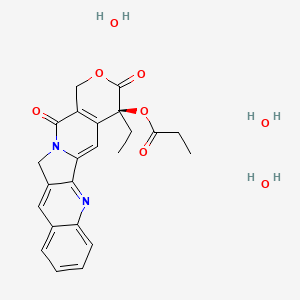
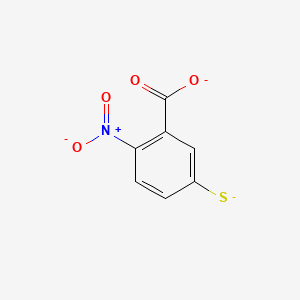
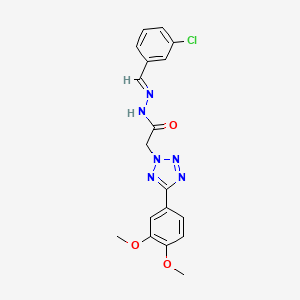
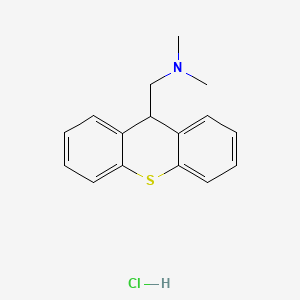
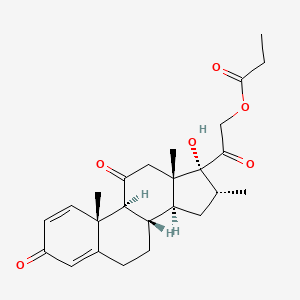
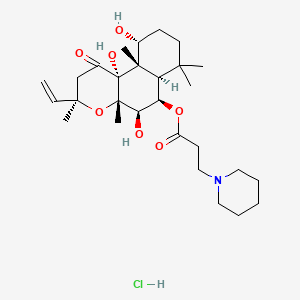
![2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;dihydrogen phosphate](/img/structure/B12773416.png)
